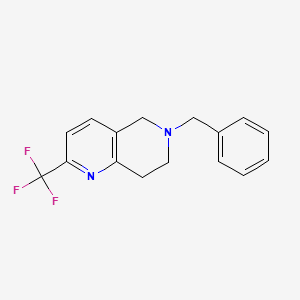

6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 1108192-98-8) is a heterocyclic compound featuring a fused bicyclic core with a benzyl group at position 6 and a trifluoromethyl (-CF₃) group at position 2. This scaffold is structurally related to tetrahydroisoquinoline and is notable for its applications in medicinal chemistry, particularly as a retinoid-related orphan receptor γt (RORγt) inverse agonist (e.g., TAK-828F) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl moiety contributes to target binding specificity. Its synthesis involves asymmetric transfer hydrogenation and copper-mediated coupling, with challenges in stereochemical control .

Propriétés

IUPAC Name |

6-benzyl-2-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2/c17-16(18,19)15-7-6-13-11-21(9-8-14(13)20-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMDCEXQXXIPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727867 | |

| Record name | 6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108192-98-8 | |

| Record name | 6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS Number: 1108192-98-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and synthesis methods.

The molecular formula for 6-benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is with a molecular weight of approximately 292.30 g/mol. The structure includes a naphthyridine core with a trifluoromethyl group and a benzyl substituent, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H15F3N2 |

| Molecular Weight | 292.30 g/mol |

| CAS Number | 1108192-98-8 |

Monoamine Oxidase Inhibition

Recent studies have indicated that derivatives of naphthyridine exhibit significant inhibition of monoamine oxidase (MAO), an enzyme associated with the metabolism of neurotransmitters. For instance, related compounds have shown IC50 values in the low micromolar range against MAO B, suggesting potential applications in treating neurodegenerative disorders such as Parkinson's disease .

Antidepressant Activity

The compound's structural analogs have been investigated for their antidepressant effects. The inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are critical for mood regulation .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of naphthyridine derivatives. Studies have demonstrated that certain synthesized compounds exhibit antibacterial activity against various strains of bacteria. This suggests that 6-benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine may also possess similar properties .

Case Studies

Case Study 1: Synthesis and MAO Inhibition

In a study published by Johnson et al., various naphthyridine derivatives were synthesized and tested for MAO inhibition. Among these derivatives, some exhibited potent inhibitory activity with IC50 values comparable to established MAO inhibitors like pargyline. This study underscores the potential therapeutic applications of these compounds in mood disorders .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of synthesized naphthyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds displayed significant inhibition zones in agar diffusion tests, suggesting their potential as antimicrobial agents .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against bacteria and fungi .

- Anticancer Properties : Studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation. The compound's ability to interact with DNA and RNA synthesis pathways makes it a candidate for further investigation in cancer therapeutics .

- CNS Activity : The structural features of 6-benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine suggest potential neuropharmacological effects. Similar compounds have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

Material Science Applications

- Fluorinated Materials : The incorporation of trifluoromethyl groups in polymers can enhance their thermal stability and chemical resistance. This compound might serve as a building block for synthesizing advanced materials with specialized properties .

- Catalysis : Heterocycles like this compound are being explored as catalysts in organic reactions due to their ability to stabilize transition states and facilitate reactions under mild conditions .

Case Study 1: Antimicrobial Efficacy

A study published in Organic and Biomolecular Chemistry explored various naphthyridine derivatives, including 6-benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. Results indicated that specific modifications to the naphthyridine structure significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli strains .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer potential of naphthyridine derivatives, researchers synthesized several compounds based on the naphthyridine framework. The findings suggested that the trifluoromethyl substitution plays a crucial role in increasing the cytotoxicity against various cancer cell lines, making it a promising candidate for drug development .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,6-naphthyridine core is a versatile scaffold modified for diverse biological targets. Key structural analogues include:

- Trifluoromethyl Position : The 2-CF₃ substitution in the target compound contrasts with 3-CF₃ derivatives (e.g., CCR2 antagonist ), which exhibit distinct electronic effects and steric interactions.

- Benzyl vs. Alkyl Groups : Benzyl at position 6 (target compound) enhances π-π stacking in RORγt binding compared to alkyl chains (e.g., 6-pentyl in CAS 75509-68-1 ), which may reduce off-target activity.

Physicochemical Properties

| Property | Target Compound | 3-CF₃ Derivative (CCR2) | TAK-828F | HIV Integrase Inhibitor |

|---|---|---|---|---|

| LogP | 3.2 (predicted) | 2.8 | 2.5 | 1.9 |

| Solubility (µg/mL) | <10 (lipophilic) | 15 | 20 | 50 |

| Molecular Weight | 295.21 | 341.18 | 438.46 | 380.40 |

The target compound’s higher LogP reflects enhanced membrane permeability but may limit aqueous solubility, necessitating formulation optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.